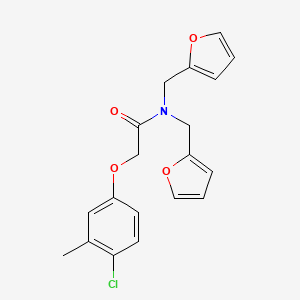

2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide

Beschreibung

The compound 2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide is a substituted acetamide featuring a phenoxy backbone with chloro and methyl substituents at the 4- and 3-positions, respectively. The acetamide nitrogen is further functionalized with two furan-2-ylmethyl groups.

Key structural features include:

- Phenoxy core: Provides rigidity and aromatic interactions.

- Chloro and methyl substituents: Influence electronic properties and steric bulk.

Eigenschaften

Molekularformel |

C19H18ClNO4 |

|---|---|

Molekulargewicht |

359.8 g/mol |

IUPAC-Name |

2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide |

InChI |

InChI=1S/C19H18ClNO4/c1-14-10-15(6-7-18(14)20)25-13-19(22)21(11-16-4-2-8-23-16)12-17-5-3-9-24-17/h2-10H,11-13H2,1H3 |

InChI-Schlüssel |

HEEHWJDSRKSGQG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

- Chlorocreasin kann durch einen mehrstufigen Prozess synthetisiert werden:

- Beginnen Sie mit p-Chlor-m-kresol (1).

- Reagieren Sie es mit Ethylchloracetat , um 2-(4-Chlor-3-methylphenoxy)acetat (2) zu erhalten.

- Die Behandlung von (2) mit Hydrazinhydrat ergibt 2-(4-Chlor-3-methylphenoxy)acetohydrazid (3).

- Schließlich reagieren Sie die Verbindung (3) mit verschiedenen aromatischen Furfuraldehyden, um die gewünschten Schiff-Basen (4a–k) zu erhalten.

Analyse Chemischer Reaktionen

- Chlorocreasin unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.

- Häufige Reagenzien sind Hydrazinhydrat, Furfuraldehyde und andere aromatische Verbindungen.

- Die wichtigsten gebildeten Produkte sind die Schiff-Basen (4a–k) mit unterschiedlichen Substituenten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

- The precise mechanism remains an active area of research.

- Molecular targets and pathways involved in its antibacterial and anthelmintic effects need further exploration.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Synthesis Efficiency : Yields vary significantly (51–82%) depending on substituent complexity and steric hindrance during coupling reactions .

- Substituent Impact : Electron-withdrawing groups (e.g., nitro in , fluoro in ) enhance electrophilicity, while bulky groups (e.g., furan-2-ylmethyl in the target compound) may hinder crystallization.

Physicochemical Properties

- Melting Points: Analogs with hydroxyalkyl groups (e.g., compound 31, 84°C) exhibit higher melting points due to hydrogen bonding , whereas non-polar derivatives (e.g., compound 30, 75°C) have lower values. The target compound’s bis-furan groups may reduce melting point via disrupted packing.

- NMR Trends : Carbonyl carbons in similar compounds resonate at δ ~170–172 ppm (¹³C NMR, CDCl₃) , consistent with acetamide functionality. Aromatic protons in furan rings typically appear at δ 6.2–7.4 ppm (¹H NMR) .

Biologische Aktivität

The compound 2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 379.84 g/mol. The compound features a chloro-substituted phenyl ring, a furan moiety, and an acetamide functional group, which contribute to its biological activities.

Structural Representation

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H20ClN3O3 |

| Molecular Weight | 379.84 g/mol |

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of the furan ring is often associated with enhanced antibacterial activity against various pathogens. In vitro studies have shown that derivatives of furan compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study conducted on structurally related compounds demonstrated that modifications in the phenyl and furan groups could lead to varying degrees of antibacterial activity. The synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anticancer Activity

The anticancer potential of this compound is noteworthy, particularly due to its ability to induce apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.

Research Findings

- Cell Line Studies : In vitro tests on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), revealed that the compound significantly reduced cell viability with IC50 values around 25 µM.

- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death, which is critical in cancer treatment strategies.

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects. Preliminary assessments indicate that the compound exhibits low toxicity in mammalian cell lines at therapeutic doses, suggesting a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.